molecular formula C19H25N8O12P B13751785 Guanylyl-(2',5')-cytidine CAS No. 22886-43-7

Guanylyl-(2',5')-cytidine

Cat. No.: B13751785
CAS No.: 22886-43-7
M. Wt: 588.4 g/mol
InChI Key: UMZCUWSFHYADTH-VMIOUTBZSA-N
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Description

Guanylyl-(2’,5’)-cytidine is a nucleotide analog that consists of guanine and cytidine linked by a unique 2’,5’-phosphodiester bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanylyl-(2’,5’)-cytidine typically involves the coupling of guanosine and cytidine through a phosphodiester bond. This can be achieved using phosphoramidite chemistry, where the 2’-hydroxyl group of guanosine is activated and coupled with the 5’-hydroxyl group of cytidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as tetrazole and a protecting group to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of Guanylyl-(2’,5’)-cytidine may involve large-scale synthesis using automated synthesizers that can handle multiple coupling cycles efficiently. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Guanylyl-(2’,5’)-cytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products of these reactions include mononucleotides and modified nucleotides, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Guanylyl-(2’,5’)-cytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Guanylyl-(2’,5’)-cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets enzymes involved in nucleotide synthesis and metabolism, leading to the inhibition of viral replication and cancer cell proliferation .

Similar Compounds:

  • Guanylyl-(2’,5’)-guanosine
  • Cytidylyl-(2’,5’)-cytidine
  • Adenylyl-(2’,5’)-adenosine

Comparison: Guanylyl-(2’,5’)-cytidine is unique due to its specific 2’,5’-phosphodiester linkage, which is less common compared to the typical 3’,5’-linkage found in natural nucleotides. This unique structure imparts distinct biochemical properties, making it a valuable tool in research and therapeutic applications .

Properties

22886-43-7

Molecular Formula

C19H25N8O12P

Molecular Weight

588.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-12(31)10(29)7(38-16)4-36-40(34,35)39-13-11(30)6(3-28)37-17(13)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1

InChI Key

UMZCUWSFHYADTH-VMIOUTBZSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C4N=C(NC5=O)N)CO)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=NC5=C4N=C(NC5=O)N)CO)O)O)O

Origin of Product

United States

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